Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate
CAS No.:
Cat. No.: VC18139114
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate |
| Standard InChI | InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1 |
| Standard InChI Key | KSNLHRHMQFWZDS-QMMMGPOBSA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](C1=CSC=C1)N |
| Canonical SMILES | CCOC(=O)CC(C1=CSC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate features a β-amino acid backbone substituted at the β-carbon with a thiophen-3-yl group and an ethyl ester at the carboxyl terminus. The (S)-configuration at the β-carbon is critical for its stereochemical interactions . Key structural descriptors include:
The thiophene ring contributes aromaticity and electron-rich sulfur atoms, which may facilitate π-π stacking and hydrogen bonding in biological systems.
Physicochemical Properties
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.27 g/mol | |
| Boiling Point | 291 °C (estimated for analog) | |
| Density | 1.212 g/cm³ (analog) | |
| Solubility | Likely polar aprotic solvents |
The ethyl ester enhances lipophilicity, potentially improving membrane permeability in drug design.
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves reductive amination of ethyl 3-oxo-3-(thiophen-3-yl)propanoate using ammonia or ammonium acetate under catalytic hydrogenation. Key steps include:
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Keto-Ester Preparation: Ethyl acetoacetate undergoes Claisen condensation with thiophene-3-carbaldehyde to yield the α,β-unsaturated keto-ester .
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Reductive Amination: The keto group is reduced in the presence of an amine source, selectively producing the (S)-enantiomer via chiral catalysts or resolving agents.
Optimization Challenges
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Yield: Typical yields range from 60–75%, limited by side reactions such as over-reduction or racemization.
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Purity: Chromatographic purification is often required to achieve >95% enantiomeric excess.
Biological Activities and Mechanisms
Enzyme Inhibition
Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory prostaglandin synthesis. The thiophene ring’s sulfur atom may coordinate with COX-2’s heme iron, while the amino group forms hydrogen bonds with active-site residues.
Research Advancements and Applications
Drug Development
The compound serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs). For example, derivatives have been explored as α1A-adrenoceptor antagonists with potential applications in hypertension management .
Material Science
Thiophene derivatives are utilized in organic electronics due to their conductive properties. While this compound’s ester group limits direct use, functionalization could yield novel semiconducting materials .
Future Directions and Challenges
Pharmacokinetic Studies
Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should prioritize:
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Bioavailability Testing: Assessing oral absorption in model organisms.
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Metabolite Identification: Using LC-MS to detect phase I/II metabolites.
Toxicity Profiling
Preliminary cytotoxicity assays in HepG2 cells indicate a 50% lethal concentration () > 100 μM, but chronic toxicity studies remain unexplored.
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